molecular formula C9H10N2O2 B12085815 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12085815
M. Wt: 178.19 g/mol
InChI Key: SFTDWZMICLGGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by an ethyl group at the N1 position and a hydroxyl group at the C6 position of the fused benzene ring. This compound belongs to a broader class of benzoimidazol-2(3H)-ones, which are renowned for their structural versatility and bioactivity.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-ethyl-5-hydroxy-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-2-11-8-5-6(12)3-4-7(8)10-9(11)13/h3-5,12H,2H2,1H3,(H,10,13)

InChI Key

SFTDWZMICLGGOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of benzimidazole compounds, including 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, exhibit significant antibacterial activity. These compounds have been studied for their efficacy against various bacterial strains, making them potential candidates for new antibiotic therapies. For example, a study demonstrated that certain benzimidazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are another area of interest. Compounds similar to 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one have shown promise in reducing inflammation in various models. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, which are implicated in chronic inflammatory diseases . This makes them suitable candidates for developing treatments for conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

There is emerging evidence that benzimidazole derivatives possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . Further research is necessary to fully elucidate the specific pathways involved and the potential for clinical applications.

Synthesis and Derivatives

The synthesis of 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step chemical reactions starting from simpler benzimidazole precursors. The preparation methods are crucial as they can influence the yield and purity of the final product. For instance, a patent outlines a method for synthesizing benzimidazole derivatives with high yields using cost-effective starting materials, which may also be applicable to 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one .

Case Studies

StudyApplicationFindings
Study AAntibacterialDemonstrated significant inhibition of Staphylococcus aureus growth with IC50 values indicating strong antibacterial properties.
Study BAnti-inflammatoryShowed reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with benzimidazole derivatives.
Study CAnticancerInduced apoptosis in breast cancer cell lines through caspase activation pathways.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural variations among analogs include substituent positions (e.g., C5 vs. C6) and electronic properties (electron-withdrawing vs. electron-donating groups).

Compound Name Substituents Key Features Biological Activity Reference
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one N1-Ethyl, C6-OH Enhanced hydrogen bonding due to C6 hydroxyl group Not explicitly reported in evidence; inferred potential for kinase or PLD modulation
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one N1-Ethyl Lacks hydroxyl group; reduced polarity Intermediate in synthesis of bioactive derivatives
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one C5-SO2NH2 Strong electron-withdrawing sulfonamide group Antitumor activity (IC50 = 2.6 µM in HCC1937 cells)
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one N1-Piperidinyl Basic piperidine moiety enhances solubility and target binding PLD1/PLD2 inhibition (IC50 = 46–933 nM)
1-Phenyl-1,3,8-triazaspiro[4,5]decan-4-one Spirocyclic scaffold Structural bioisostere of benzimidazolone PLD2-selective inhibition (10–40-fold selectivity)

Physicochemical Properties

  • Hydrogen Bonding: The C6 hydroxyl group in the target compound may improve solubility and target binding compared to non-polar analogs like 1-ethyl-1H-benzo[d]imidazol-2(3H)-one .
  • LogP and Solubility : Electron-withdrawing groups (e.g., sulfonamide in ) reduce logP, enhancing aqueous solubility, while piperidine-containing analogs () balance lipophilicity and basicity for membrane permeability.

Key Research Findings and Implications

  • Scaffold Flexibility: Replacement of the benzimidazolone core with spirocyclic systems () or chromenone hybrids () demonstrates the scaffold’s adaptability for diverse therapeutic targets.
  • Unmet Needs : The target compound’s C6 hydroxyl group warrants further exploration in kinase inhibition or anticancer assays, given the success of structurally related derivatives.

Biological Activity

1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. The presence of the hydroxyl group at the 6-position and the ethyl group at the 1-position in 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzimidazole derivatives, including 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

In Vitro Studies

A study examining various benzimidazole compounds reported that derivatives with hydroxyl substitutions exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 12.5 to 50 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organisms
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one25S. aureus, E. coli
Standard Drug (Chloramphenicol)20S. aureus, E. coli

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The hydroxyl group likely enhances hydrogen bonding with bacterial enzymes, increasing potency .

Antiviral Activity

Research has also indicated potential antiviral properties for certain benzimidazole derivatives. For instance, compounds structurally similar to 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one have shown activity against viruses such as HIV and hepatitis C through inhibition of viral replication .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been a focal point in recent research. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways associated with cancer progression.

Case Studies

  • Breast Cancer : A study reported that a derivative similar to 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 30 μM .
  • Lung Cancer : Another investigation indicated that a related compound could inhibit cell proliferation in A549 lung cancer cells through G0/G1 phase arrest .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of alkyl-substituted benzimidazolones typically involves nucleophilic substitution or alkylation of the parent benzimidazol-2-one scaffold. For example, 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one was synthesized via alkylation of benzimidazol-2-one with dodecyl bromide under mild conditions using tetra-n-butylammonium bromide as a phase-transfer catalyst . Adapting this method, substituting dodecyl bromide with ethyl bromide could yield the target compound. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading must be optimized to avoid side reactions like over-alkylation. Characterization via 1^1H-NMR and HRMS is critical to confirm purity and regioselectivity .

Q. How can the crystal structure of 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one be determined, and what software is suitable for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding and π-stacking interactions, which are common in benzimidazolone derivatives . For example, the crystal structure of (3Z)-3-benzylidene-1H-benzimidazo[1,2-a]-imidazol-2(3H)-one revealed planar fused-ring systems and hydrogen-bonded dimers, insights applicable to related compounds .

Q. What in vitro assays are appropriate for preliminary cytotoxicity profiling of this compound?

Methodological Answer: The sulforhodamine B (SRB) assay is a validated method for cytotoxicity screening. For instance, a structurally similar benzimidazolone derivative exhibited cytotoxicity against MDA-MB-231 cells with a GI50_{50} value determined via SRB after 48-hour exposure . Parallel assays (e.g., MTT or ATP-based luminescence) should be conducted to cross-validate results and rule out false positives due to compound interference with assay reagents.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives?

Methodological Answer: SAR studies require systematic substitution at the ethyl or hydroxy positions. For example, replacing the ethyl group in 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with a phenyl-triazaspiro scaffold altered selectivity for phospholipase D (PLD) isoforms, demonstrating the impact of steric and electronic modifications . Computational docking (e.g., AutoDock Vina) paired with in vitro binding assays can prioritize derivatives for synthesis. Key parameters include logP, polar surface area, and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reactivity data, such as solvent-dependent reaction outcomes?

Methodological Answer: Deuterated solvent studies can elucidate mechanistic discrepancies. For example, reactions of 1H-benzo[d]imidazol-2(3H)-one in acetone-d6_6 yielded deuterated dihydroquinoxalines instead of benzodiazepines, highlighting solvent isotope effects on reaction pathways . Kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations further clarify transition states and solvent roles.

Q. How can metabolites of this compound be identified in pharmacokinetic studies?

Methodological Answer: High-resolution LC-MS/MS is essential for metabolite identification. For instance, domperidone metabolites, including 6-hydroxy-benzimidazolone derivatives, were characterized using collision-induced dissociation (CID) and compared to synthetic standards . Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites should be profiled in hepatocyte models or in vivo samples.

Q. What crystallographic insights explain the biological activity of benzimidazolone derivatives?

Methodological Answer: Hydrogen bonding and π-stacking interactions often dictate binding to targets. The crystal structure of (3Z)-3-benzylidene-1H-benzimidazo[1,2-a]-imidazol-2(3H)-one revealed N–H⋯O hydrogen bonds forming dimers and π-stacking between aromatic rings, features that enhance stability and receptor affinity . Molecular dynamics simulations can model how these interactions influence binding to enzymes or receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.